4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
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Overview
Description
4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom attached to the benzene ring and an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
The compound “4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment in various biological applications . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of viruses, thereby exhibiting antiviral activity . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. For instance, some indole derivatives have been found to inhibit the replication of viruses, thereby preventing the spread of viral infections . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the compound “2-(6-bromo-3-oxo-2,3-dihydro-1H-indole-1-yl)acetonitrile” is a solid that has photochemical properties and can undergo photo-induced reactions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Amidation: The final step involves the formation of the amide bond between the brominated benzene ring and the indole moiety. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), and bases (e.g., potassium phosphate).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indolines.
Coupling: Formation of biaryl or diaryl compounds.
Scientific Research Applications
4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Material Science: The compound can be used in the development of organic electronic materials and fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- 4-fluoro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- 4-iodo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
Uniqueness
4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s binding affinity and selectivity for molecular targets. Additionally, the bromine atom can participate in halogen bonding, providing unique interactions in biological systems.
Properties
IUPAC Name |
4-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-19-14-7-6-13(8-11(14)9-15(19)20)18-16(21)10-2-4-12(17)5-3-10/h2-8H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRUGIGLEDXUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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